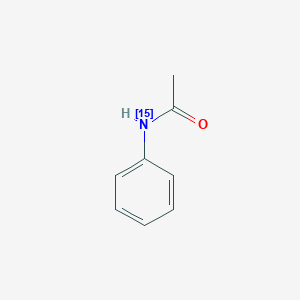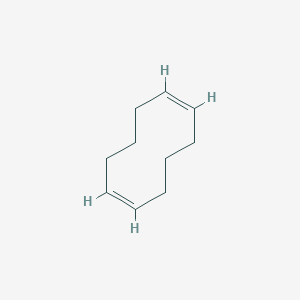
1,6-Cyclodecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Cyclodecadiene is a cyclic hydrocarbon that has been the subject of significant scientific research due to its unique chemical properties. This compound is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1,6-Cyclodecadiene has been extensively studied for its potential use in the synthesis of various organic compounds. This compound is commonly used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been studied for its potential use as a monomer in the production of polymers.
Mecanismo De Acción
The mechanism of action of 1,6-Cyclodecadiene is not well understood. However, it is believed that this compound may act as a reactive intermediate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound may have toxic effects on certain organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,6-Cyclodecadiene in lab experiments is its ability to act as a starting material for the synthesis of various organic compounds. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,6-Cyclodecadiene. One potential area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to better understand the mechanism of action and potential toxic effects of this compound. Finally, research into the potential use of this compound as a monomer in the production of polymers may also be of interest.
Conclusion:
In conclusion, this compound is a cyclic hydrocarbon that has been extensively studied for its potential use in the synthesis of various organic compounds. This compound is commonly used as a starting material for the synthesis of pharmaceuticals and agrochemicals. While there is limited information available on the biochemical and physiological effects of this compound, studies have shown that this compound may have toxic effects on certain organisms. Further research is needed to better understand the mechanism of action and potential toxic effects of this compound, as well as its potential use as a monomer in the production of polymers.
Métodos De Síntesis
1,6-Cyclodecadiene can be synthesized through several methods, including the Diels-Alder reaction, the Birch reduction, and the Wittig reaction. The most common method for synthesizing this compound is through the Diels-Alder reaction, which involves the reaction of cyclopentadiene and 1,3-butadiene in the presence of a catalyst.
Propiedades
Número CAS |
1124-79-4 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1Z,6Z)-cyclodeca-1,6-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,9-10H,3-8H2/b2-1-,10-9- |
Clave InChI |
GWCMUONZBWHLRN-REXUQAFDSA-N |
SMILES isomérico |
C1C/C=C\CCC/C=C\C1 |
SMILES |
C1CC=CCCCC=CC1 |
SMILES canónico |
C1CC=CCCCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



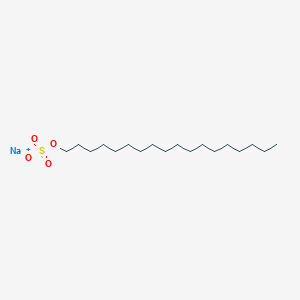

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
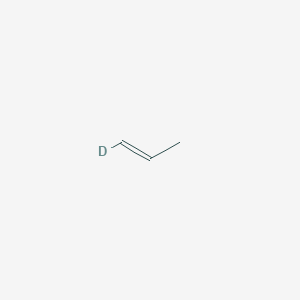
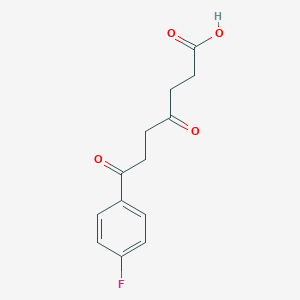
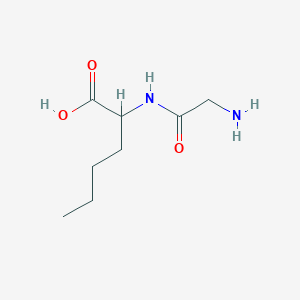
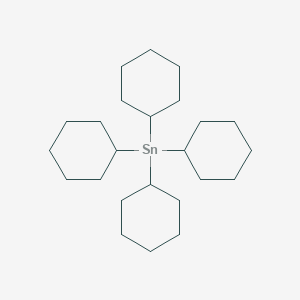

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
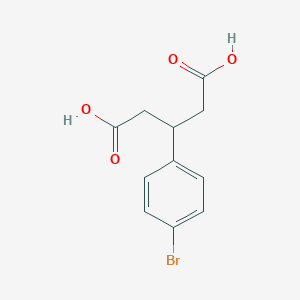
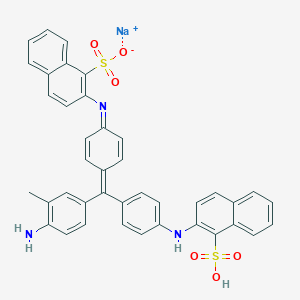
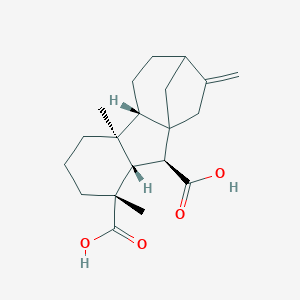
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
